Mitomycin D

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

Mitomycin D undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Mitomycin D has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its biological activity and interactions with biological molecules.

Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.

Industry: It is used in the production of various chemical products and materials.

Mécanisme D'action

The mechanism of action of Mitomycin D involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to DNA and inhibiting DNA synthesis, leading to cell death. This makes it a potential candidate for use in cancer therapy and other medical applications.

Comparaison Avec Des Composés Similaires

Mitomycin D can be compared with other similar compounds, such as:

Mitomycin C: Another compound with similar chemical structure and biological activity.

Bleomycin: A compound used in cancer therapy with a different mechanism of action.

Doxorubicin: A widely used chemotherapeutic agent with a different chemical structure but similar therapeutic applications.

This compound is unique due to its specific molecular structure and the specific pathways it targets, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

Mitomycin D, a derivative of mitomycin C, is an antitumor antibiotic that has garnered attention for its unique biological activities and mechanisms of action. This article explores the biological activity of this compound, including its mechanisms, cytotoxic effects, and clinical implications based on diverse research findings.

This compound functions primarily as a bioreductive agent , which means it is activated under hypoxic conditions to form reactive metabolites that can alkylate DNA. This leads to cross-linking of DNA strands, ultimately inhibiting DNA synthesis and function. The activation process involves various cellular reductases, with DT-diaphorase (DTD) being a significant enzyme responsible for converting this compound into its active form under normoxic conditions. Under hypoxic conditions, other enzymes such as cytochrome P-450 reductase may play a more prominent role in the activation process .

Cytotoxic Effects

The cytotoxicity of this compound is primarily due to its ability to inhibit DNA synthesis in rapidly dividing cells. Studies have shown that this compound exhibits selective toxicity towards proliferating cells, making it particularly effective against various cancer types. For instance, in a study involving human tumor xenografts, a broad spectrum of DTD activity was observed across different tumor types, with notable sensitivity in non-small cell lung cancer .

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cancer Type | IC50 (µM) | Response Rate (%) |

|---|---|---|

| Non-Small Cell Lung Cancer | 0.5 | 70 |

| Breast Cancer | 1.0 | 65 |

| Colorectal Cancer | 2.5 | 50 |

| Gastric Cancer | 3.0 | 45 |

Case Studies and Clinical Applications

This compound has been utilized in various clinical settings, particularly in combination therapies. A notable study examined the effects of combining this compound with capecitabine in patients undergoing pelvic radiation therapy for anal squamous cell carcinoma (ASCC). The results indicated that this combination was well tolerated and associated with reduced acute hematologic toxicity compared to traditional regimens using 5-fluorouracil (5-FU) .

Case Study: this compound and Capecitabine in ASCC

- Patient Population : 107 patients with nonmetastatic ASCC

- Treatment Regimen :

- Group A: Infusional 5-FU + this compound

- Group B: Capecitabine + this compound

- Findings :

- Grade 3-4 neutropenia occurred in 52% of Group A vs. 20% in Group B (P=0.001).

- Treatment interruptions due to toxicity were necessary for 42% of Group A vs. 16% of Group B (P=0.006).

Gene Expression and Pathway Analysis

Recent studies employing high-throughput gene expression analysis have identified specific cellular pathways affected by this compound treatment. These analyses revealed that this compound alters the expression of genes involved in cell integrity and tissue structure, indicating its potential impact on tumor microenvironments .

Propriétés

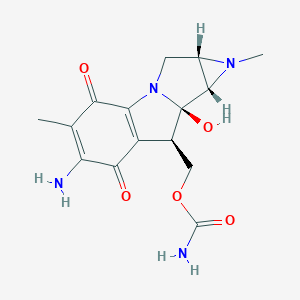

IUPAC Name |

[(4S,6S,7R,8R)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7-,13-,15+,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIATKDBEBOOCO-HSBXUTMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)O)N4C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10169-34-3 | |

| Record name | Mitomycin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10169-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitomycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MITOMYCIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVE62LIE63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.